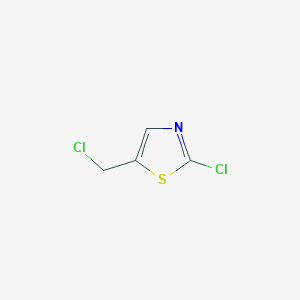

2-Chloro-5-chloromethylthiazole

Descripción general

Descripción

2-Chloro-5-chloromethylthiazole is a chemical compound with the molecular formula C4H3Cl2NS. It appears as a light yellow crystal or liquid and is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals . This compound is particularly significant in the production of second-generation neonicotinoid insecticides such as thiamethoxam, thiacloprid, and chlorothioline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-chloromethylthiazole typically involves the chlorination of allyl isothiocyanate. The reaction is carried out by adding chlorine to allyl isothiocyanate at temperatures ranging from 0°C to 150°C . Another method involves the chlorination of 1-isothiocyanato-2-chloro-2-propylene in an organic solvent at temperatures between 5°C and 20°C . The reaction mixture is then subjected to vacuum distillation to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of chlorine and organic solvents, with careful control of reaction conditions to ensure high yield and purity . The reaction is typically carried out in a continuous flow reactor to optimize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-chloromethylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles and thiazolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

CCMT serves as a crucial building block in the synthesis of various heterocyclic compounds that exhibit biological activity. For instance, it is utilized in the preparation of derivatives such as N,N-bis((2-chlorothiazole-5-yl)methyl)-6-methylbenzo(d)thiazol-2-amine, which has been studied for its potential therapeutic effects . The reaction typically involves CCMT being combined with other reagents in solvents like DMF (dimethylformamide) under controlled conditions to yield products with significant biological relevance.

Case Study: Synthesis of Thiazole Derivatives

A notable study involved the reaction of CCMT with 2-amino-6-methylbenzothiazole, resulting in a compound that demonstrated promising biological activities. The synthesis was conducted at elevated temperatures and monitored using thin-layer chromatography (TLC) to confirm completion .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| N,N-bis((2-chlorothiazole-5-yl)methyl)-6-methylbenzo(d)thiazol-2-amine | Reaction with CCMT in DMF | Potential therapeutic effects |

Agricultural Applications

CCMT is primarily recognized for its role as an intermediate in the production of insecticides. The compound's structure allows for modifications that enhance efficacy against various pests. Research indicates that derivatives synthesized from CCMT possess insecticidal properties, making them valuable in agricultural pest management strategies .

Case Study: Insecticidal Properties

In one documented case, CCMT was used to synthesize a range of 4-halomethylthiazoles, which were evaluated for their insecticidal activities. The results suggested that these compounds could effectively target specific pest populations while minimizing harm to non-target organisms .

The production of CCMT involves several synthetic pathways, including halogenation reactions that yield high-purity products suitable for further applications. One method described involves the use of oligomeric polyethers during distillation to improve yield and purity .

Production Process Overview

- Starting Materials : Dihalogenoacetones and thioacetylamides.

- Reaction Conditions : Controlled temperature and pressure to facilitate halogenation.

- Purification : Distillation techniques enhanced by additives to minimize degradation.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-chloromethylthiazole is primarily related to its role as an intermediate in the synthesis of neonicotinoid insecticides. These insecticides act on the nicotinic acetylcholine receptors in the nervous system of insects, leading to paralysis and death . The compound itself does not exhibit significant biological activity but is crucial in the synthesis of active insecticidal agents .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-methylthiazole

- 2-Chloro-5-bromomethylthiazole

- 2-Chloro-5-ethylthiazole

Uniqueness

2-Chloro-5-chloromethylthiazole is unique due to its specific structure, which makes it an essential intermediate in the synthesis of second-generation neonicotinoid insecticides . Compared to similar compounds, it offers advantages such as lower dosage requirements, a broader insecticidal spectrum, and higher safety .

Actividad Biológica

2-Chloro-5-chloromethylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound serves as an important intermediate in the synthesis of various biologically active compounds, including those with pesticidal and anticancer properties. This article reviews the biological activities of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves chlorination reactions using starting materials such as 2-halo-allyl isothiocyanates. For example, one method involves reacting these isothiocyanates with chlorinating agents like sulfuryl chloride under controlled temperatures to achieve high purity and yield . The reaction conditions are critical, with optimal temperatures ranging from -10°C to 40°C, allowing for efficient crystallization and isolation of the product .

Anticancer Properties

Recent studies have demonstrated significant antiproliferative activity of derivatives synthesized from this compound against various cancer cell lines. For instance, compounds derived from this thiazole exhibited IC50 values as low as 0.10–5.05 μM against HepG2 liver cancer cells, outperforming standard treatments like sorafenib (IC50 = 16.20 μM) in preliminary bioassays .

Table 1: Antiproliferative Activity of Compounds Derived from this compound

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| 7a | HepG2 | 0.10 | Sorafenib | 16.20 |

| 7b | HepG2 | 0.25 | Sorafenib | 16.20 |

| 7c | SGC-7901 | 1.50 | Sorafenib | 16.20 |

| ... | ... | ... | ... | ... |

This table summarizes the IC50 values for selected compounds derived from the thiazole, indicating their potential as effective anticancer agents.

The anticancer activity is attributed to structural features of the thiazole ring, which facilitate interactions with cellular targets involved in cancer proliferation and survival pathways. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly enhance cytotoxicity by improving binding affinity to target proteins . For instance, the presence of electron-donating groups at specific positions on the phenyl ring has been shown to increase activity against cancer cells.

Case Studies

Several case studies illustrate the efficacy of compounds derived from this compound:

- Study on Antitumor Activity : A study reported that a series of pyrazole derivatives incorporating the thiazole moiety exhibited promising antitumor activity against multiple cancer cell lines, including A-431 and Jurkat cells. The most active compound demonstrated an IC50 significantly lower than established chemotherapeutics like doxorubicin .

- Pesticidal Applications : Research has also highlighted the use of this compound as an intermediate in synthesizing pesticides with broad-spectrum activity against agricultural pests. The compound's ability to disrupt metabolic processes in target organisms makes it a valuable candidate in agrochemical formulations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-5-chloromethylthiazole, and how do reaction conditions influence yield?

Methodological Answer: Two primary routes are documented:

- Route 1 : Reaction of 2-chloroallyl isothiocyanate with chlorine gas, using catalysts (e.g., Lewis acids) at controlled temperatures (20–50°C). This method achieves >80% yield and >99% purity by optimizing catalyst type and reaction time .

- Route 2 : Chlorination of intermediates derived from 1,3-dichloropropene and sodium thiocyanate. This pathway involves a [3,3]-sigmatropic rearrangement and halogen shifts, producing the target compound with comparable yields .

Critical Parameters : Temperature (exothermic reactions require strict control), catalyst selection (e.g., FeCl₃ vs. AlCl₃), and chlorine gas flow rate .

Q. How can researchers validate the purity of this compound during synthesis?

Methodological Answer:

- HPLC Analysis : Used to quantify purity (>99%) by separating and identifying impurities such as unreacted starting materials or byproducts like 5-hydroxymethylthiazole derivatives .

- NMR Spectroscopy : Confirms structural integrity via characteristic peaks for the thiazole ring (δ 7.2–7.5 ppm for protons) and chloromethyl groups (δ 4.5–4.8 ppm) .

- GC-MS : Detects volatile byproducts (e.g., residual dichloropropenes) to ensure compliance with purity thresholds .

Q. What industrial and academic applications justify research on this compound?

Methodological Answer:

- Agrochemical Intermediates : Key precursor for neonicotinoids (e.g., imidacloprid analogs) and insect growth regulators. Its chloromethyl group enables functionalization into bioactive derivatives .

- Pharmaceutical Scaffolds : Used to synthesize thiazole-containing antiviral agents (e.g., ritonavir analogs) via hydroxymethylation or nucleophilic substitution .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound from allylisothiocyanate derivatives?

Methodological Answer: The reaction involves:

Sigmatropic Rearrangement : Conversion of 3-chloro-2-propenylthiocyanate to 1-chloro-2-propenylisothiocyanate via [3,3]-shift .

Halogen Migration : A 1,3-chlorine shift forms 3-chloro-1-propenylisothiocyanate, which undergoes cyclization with chlorine to yield the thiazole ring .

Byproduct Formation : Competing pathways may produce 2-chloro-4-chloromethylthiazole if steric or electronic factors disfavor the 5-position .

Q. How can researchers mitigate byproducts during large-scale synthesis?

Methodological Answer:

- Temperature Gradients : Lower temperatures (20–30°C) reduce side reactions like over-chlorination .

- Catalyst Tuning : Lewis acids (e.g., ZnCl₂) improve regioselectivity for the 5-chloromethyl position .

- Post-Synthesis Purification : Fractional distillation or recrystallization from ethanol removes isomers and unreacted intermediates .

Q. What analytical challenges arise in characterizing reactive intermediates in the synthesis pathway?

Methodological Answer:

- Transient Species : Intermediates like 1-chloro-2-propenylisothiocyanate are unstable; low-temperature NMR (-20°C) or trapping agents (e.g., Diels-Alder dienes) stabilize them for analysis .

- Isomer Discrimination : 2D-COSY NMR distinguishes between 4- and 5-chloromethyl isomers, which have overlapping LC-MS profiles .

Q. How does this compound perform under hydrolytic or oxidative conditions?

Methodological Answer:

- Hydrolysis : Reacts with aqueous NaOH to form 2-chloro-5-hydroxymethylthiazole , a precursor for further functionalization. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .

- Oxidative Stability : Resists decomposition under ambient conditions but degrades in UV light, requiring storage in amber glass .

Q. What alternative precursors or green chemistry approaches are being explored for this compound?

Methodological Answer:

- Bio-Based Feedstocks : Replacing 1,3-dichloropropene with glycerol-derived allylic chlorides to reduce reliance on petrochemicals .

- Solvent-Free Reactions : Mechanochemical synthesis using ball milling shows promise for reducing waste .

Propiedades

IUPAC Name |

2-chloro-5-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMUIVKEHJSADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376791 | |

| Record name | 2-Chloro-5-chloromethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105827-91-6 | |

| Record name | 2-Chloro-5-(chloromethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105827-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-chloromethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105827916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-chloromethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-chloromethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiazole, 2-chloro-5-(chloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-CHLOROMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/857BYZ5HZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.